Welcome to the BenchChem Online Store!
molecular formula C6H11IO B8570989 2-Ethyl-2-(2-iodoethyl)oxirane CAS No. 88664-49-7

2-Ethyl-2-(2-iodoethyl)oxirane

Cat. No. B8570989
M. Wt: 226.06 g/mol
InChI Key: VOYTZHFMAGRDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04410354

Procedure details

To a stirred solution of 3.2 g of dihydropyran and 1.4 g of dry tetrahydrofuran at 0° C. was added dropwise 50 ml 2 M tert-butyl lithium. The reaction was allowed to warm to room temperature, then cooled to -10° to -20° C., and 10 g of 1,2-epoxy-2-(ethyl)-4-iodobutane and 0.7 g of hexamethylphosphoramide was added dropwise over 10 minutes. After stirring for 2 hours at -15° to -20° C., 6-8 ml of dry tetrahydrofuran was added. The reaction mixture was allowed to warm to room temperature, stirred for a total of 2 hours, 40-50 ml of hexane was added, and the mixture was washed with water and then with a saturated sodium chloride and sodium bisulfite mixture, dried and vacuum stripped to give 6 g of the desired material as an oil.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
solvent
Reaction Step Two
Quantity
45 (± 5) mL
Type
solvent
Reaction Step Three
Quantity
7 (± 1) mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.C([Li])(C)(C)C.[O:12]1[C:14]([CH2:18][CH3:19])([CH2:15][CH2:16]I)[CH2:13]1>CCCCCC.O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O>[CH2:15]([C:14]1([O:12][CH2:13]1)[CH2:18][CH2:19][C:2]1[O:1][CH2:6][CH2:5][CH2:4][CH:3]=1)[CH3:16]

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
1.4 g
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
O1CC1(CCI)CC
Name
Quantity
0.7 g
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Three
Name
Quantity
45 (± 5) mL
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
7 (± 1) mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at -15° to -20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -10° to -20° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated sodium chloride and sodium bisulfite mixture, dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C1(CCC2=CCCCO2)CO1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.